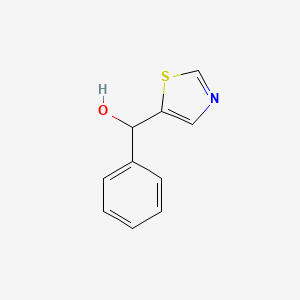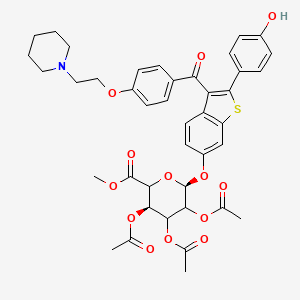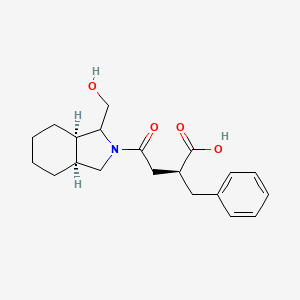
Mitiglinide Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitiglinide Impurity E is an impurity associated with Mitiglinide, an antidiabetic drug that acts as a short-term insulinotropic sulfonylurea receptor ligand. Mitiglinide is used to manage type 2 diabetes by stimulating insulin secretion. The molecular formula of this compound is C20H27NO4, and it has a molecular weight of 345.43.
Méthodes De Préparation
The preparation of Mitiglinide Impurity E involves synthetic routes that are similar to those used for Mitiglinide itself. The synthesis typically involves the use of various organic reagents and catalysts under controlled reaction conditions. Industrial production methods may include steps such as:
Synthesis of the core structure: This involves the formation of the octahydroisoindole ring system.
Functional group modifications: Introduction of hydroxymethyl and benzyl groups.
Purification: Techniques such as recrystallization and chromatography are used to isolate and purify the impurity.
Analyse Des Réactions Chimiques
Mitiglinide Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mitiglinide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Mitiglinide formulations.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Mitiglinide.
Medicine: It is studied for its potential effects on insulin secretion and glucose metabolism.
Industry: Used in the quality control and assurance processes during the manufacturing of Mitiglinide.
Mécanisme D'action
The mechanism of action of Mitiglinide Impurity E is closely related to that of Mitiglinide. Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increase in intracellular calcium triggers the exocytosis of insulin granules .
Comparaison Avec Des Composés Similaires
Mitiglinide Impurity E can be compared with other impurities and related compounds such as:
Mitiglinide Impurity D: Another impurity of Mitiglinide with a different molecular structure.
Mitiglinide Impurity I: Similar in function but varies in its chemical composition.
Nateglinide: A similar antidiabetic drug that also stimulates insulin secretion but has a different onset and duration of action.
This compound is unique due to its specific molecular structure and the role it plays in the overall pharmacological profile of Mitiglinide.
Propriétés
Formule moléculaire |
C20H27NO4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1 |
Clé InChI |
VYBYMYBHJZOSNQ-SOABOVLPSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



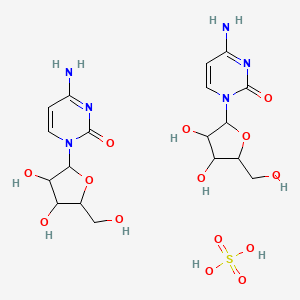
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
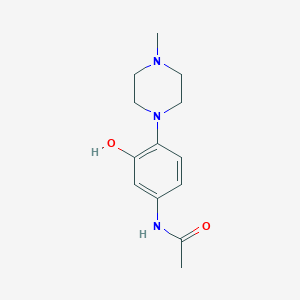
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
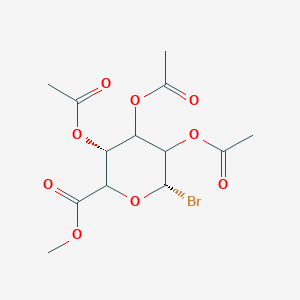

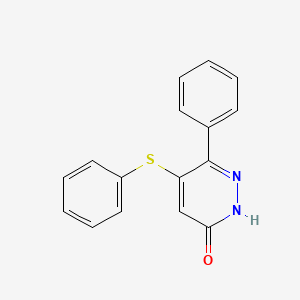

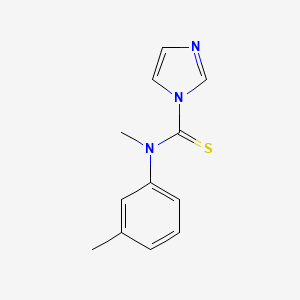
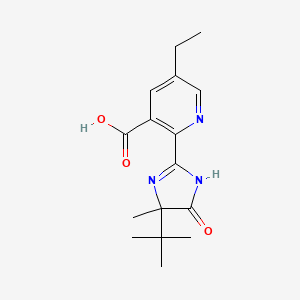
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
